molecular formula C21H24BrN3O B4315069 3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide

3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide

Cat. No.: B4315069
M. Wt: 414.3 g/mol
InChI Key: QGZXENKHPQTHGI-UHFFFAOYSA-N
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Description

3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide is a complex organic compound that combines the structural features of adamantane, quinoxaline, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the bromination of adamantane to introduce the bromine atom. This is followed by the formation of the carboxamide group through a reaction with an appropriate amine derivative. The quinoxaline moiety is then introduced through a condensation reaction with a suitable precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoxaline moiety.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized adamantane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful probe for investigating enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its rigid adamantane core provides stability, while the quinoxaline moiety can introduce electronic functionality.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can enhance binding affinity, while the quinoxaline moiety can interact with various biological receptors. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-adamantane: A simpler compound with a single bromine substituent on the adamantane core.

    2,3-dimethylquinoxaline: A compound that shares the quinoxaline moiety but lacks the adamantane core.

    N-adamantylcarboxamide: A compound with the adamantane and carboxamide groups but without the quinoxaline moiety.

Uniqueness

3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide is unique due to its combination of structural features. The presence of the adamantane core provides rigidity and stability, while the quinoxaline moiety introduces electronic functionality. The bromine atom adds further versatility, allowing for additional chemical modifications.

Properties

IUPAC Name

3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O/c1-12-13(2)24-18-6-16(3-4-17(18)23-12)25-19(26)20-7-14-5-15(8-20)10-21(22,9-14)11-20/h3-4,6,14-15H,5,7-11H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZXENKHPQTHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C34CC5CC(C3)CC(C5)(C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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